molecular formula C10H8ClN B1430776 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile CAS No. 78583-85-4

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B1430776
CAS No.: 78583-85-4
M. Wt: 177.63 g/mol
InChI Key: BUCXABHGFYELCE-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of propenenitrile, featuring a chlorine atom and a methylphenyl group

Scientific Research Applications

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzyl chloride with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylbenzyl chloride} + \text{Acrylonitrile} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the propenenitrile moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Addition: Electrophiles such as bromine or hydrogen chloride.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enenitrile.

    Addition: Formation of 3,3-dibromo-3-(4-methylphenyl)prop-2-enenitrile.

    Oxidation: Formation of 3-chloro-3-(4-methylphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-chloro-3-(4-methylphenyl)propane.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylphenyl)prop-2-enenitrile
  • 3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile
  • 3-Chloro-3-(4-methylphenyl)prop-2-enoic acid

Uniqueness

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methylphenyl group

Properties

IUPAC Name

3-chloro-3-(4-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCXABHGFYELCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823981
Record name 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-85-4
Record name 3-Chloro-3-(4-methylphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-85-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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